1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-15-5-3-14(4-6-15)20(8-1-2-9-20)19(26)22-10-11-24-13-23-16-7-12-27-17(16)18(24)25/h3-7,12-13H,1-2,8-11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMHTDASKGHDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a chlorophenyl group, a thieno[3,2-d]pyrimidine moiety, and a cyclopentanecarboxamide backbone. The structural formula can be represented as follows:
Biological Activity Overview
This compound has shown promising biological activities including:
- Antitumor Activity : Several studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor effects. For instance, compounds similar to this compound have been evaluated in various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis .
- Antibacterial Properties : Research has identified thieno[3,2-d]pyrimidine derivatives as effective against various bacterial strains. These compounds disrupt bacterial growth by inhibiting essential metabolic pathways .
The biological activity of this compound can be attributed to its interaction with multiple biological targets:
- Enzyme Inhibition : It is believed that the compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation. The thieno[3,2-d]pyrimidine scaffold is known for its ability to bind to kinase enzymes, which play crucial roles in signaling pathways associated with tumor growth .
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to programmed cell death .
Case Studies
- Antitumor Efficacy : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM for breast cancer cells and 20 µM for lung cancer cells.
- Antibacterial Activity : In vitro tests showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antibacterial efficacy.
Data Table
| Biological Activity | IC50/MIC Values | Tested Cell Lines/Bacteria |
|---|---|---|
| Antitumor (Breast Cancer) | 15 µM | MCF-7 (human breast adenocarcinoma) |
| Antitumor (Lung Cancer) | 20 µM | A549 (human lung carcinoma) |
| Antibacterial | 8 - 32 µg/mL | Staphylococcus aureus, E. coli |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
